molecular formula C14H14NO4 B2714060 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid CAS No. 208772-42-3

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid

Cat. No.: B2714060
CAS No.: 208772-42-3
M. Wt: 260.27
InChI Key: BHQXLSBHVKFYJK-UHFFFAOYSA-M
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Description

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science. This compound is particularly notable for its use as a protecting group in organic synthesis, where it helps to temporarily mask reactive sites on molecules during chemical reactions.

Preparation Methods

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group is introduced to the indole ring through a nucleophilic addition-elimination reaction, forming a stable intermediate . The protecting group can be removed under acidic conditions, leading to the formation of the free amine and the release of carbon dioxide . This process allows for selective protection and deprotection of functional groups during complex synthetic sequences.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it particularly useful in the synthesis of indole-based compounds and derivatives.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQXLSBHVKFYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234349
Record name 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-42-3
Record name 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208772-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-1H-indole-6-carboxylic acid
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